1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine

Solute Carrier GPCR Screening Structure-Activity Relationship

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine (CAS 457961-73-8) is a synthetic sulfonylpiperidine derivative with the molecular formula C₁₄H₂₁NO₃S and a molecular weight of 283.39 g/mol. The compound features a phenyl ring substituted with methoxy (2-position) and two methyl groups (4,5-positions), linked via a sulfonyl bridge to an unsubstituted piperidine ring.

Molecular Formula C14H21NO3S
Molecular Weight 283.39g/mol
CAS No. 457961-73-8
Cat. No. B345247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine
CAS457961-73-8
Molecular FormulaC14H21NO3S
Molecular Weight283.39g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2)OC
InChIInChI=1S/C14H21NO3S/c1-11-9-13(18-3)14(10-12(11)2)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3
InChIKeyHOIKLJWKPAJCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine (CAS 457961-73-8): Structural Identity and Compound Class for Procurement Screening


1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine (CAS 457961-73-8) is a synthetic sulfonylpiperidine derivative with the molecular formula C₁₄H₂₁NO₃S and a molecular weight of 283.39 g/mol [1]. The compound features a phenyl ring substituted with methoxy (2-position) and two methyl groups (4,5-positions), linked via a sulfonyl bridge to an unsubstituted piperidine ring [1]. Its computed XLogP3 is 2.6, topological polar surface area (TPSA) is 55 Ų, and it possesses zero hydrogen bond donors and four hydrogen bond acceptors [1]. The scaffold places it within a broader class of sulfonylpiperidines that have been investigated as antibacterial thymidylate kinase (TMK) inhibitors [2]; however, this specific compound has been catalogued primarily in screening libraries targeting GPCR modulation (notably GPR151) [3].

Why Generic Substitution of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine (CAS 457961-73-8) Is Not Supported by Current Data


Within the 2-methoxy-4,5-dimethylphenyl sulfonyl scaffold series, even modest structural modifications produce substantially divergent biological profiles [1]. The piperazine analog (1-benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine) demonstrates measurable affinity (EC₅₀ 33.3 µM) for solute carrier family 12 member 5 (SLC12A5), while the piperidine variant lacks any reported binding data for this target [1]. Furthermore, the sulfonylpiperidine class as a whole exhibits steep structure-activity relationships: in the TMK inhibitor series, the addition of a phenol substituent improved antibacterial MICs by orders of magnitude and conferred >10⁵-fold selectivity over the human orthologue, whereas closely related analogs without this feature were inactive [2]. These precedent examples demonstrate that sulfonylpiperidine derivatives sharing a common core cannot be presumed interchangeable. Without target-specific, head-to-head comparative data for the unsubstituted piperidine of interest, any procurement decision based on class membership alone carries substantial risk of functional non-equivalence [1][2].

Quantitative Differentiation Evidence for 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine (CAS 457961-73-8) Versus Structural Analogs


Piperidine vs. Piperazine Core: Divergent SLC12A5 Transporter Binding Affinity

The piperazine analog of the target compound—1-benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine (BDBM44202)—demonstrates measurable binding to solute carrier family 12 member 5 (SLC12A5, human) with an EC₅₀ of 3.33 × 10⁴ nM (33.3 µM) in a Vanderbilt Screening Center assay [1]. In contrast, the target compound 1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine, which bears an unsubstituted piperidine rather than an N-benzylpiperazine ring, has no reported affinity data for SLC12A5 in the curated BindingDB record, indicating a functional divergence driven by the heterocyclic core substitution [1]. This demonstrates that even within the same aryl sulfonyl scaffold family, the choice of piperidine versus piperazine produces a binary active/inactive profile for this transporter target.

Solute Carrier GPCR Screening Structure-Activity Relationship Sulfonylpiperidine

GPR151 Orphan GPCR Screening: Target Compound Is Included in a Focused Activator Screen

The target compound was specifically submitted to and tested in PubChem BioAssay AID 1508602, a cell-based high-throughput primary assay designed to identify activators of the orphan G-protein coupled receptor GPR151 [1]. GPR151 is highly enriched in the habenula complex, a brain region implicated in schizophrenia, depression, and drug dependence [1]. While the primary screening outcome (percent activation at the tested concentration) is not publicly available as a quantitative value for this specific compound, its inclusion in this curated Scripps Research Institute screen establishes a documented interest in this chemotype for neuropsychiatric target modulation . In contrast, the closely related 2-ethylpiperidine analog (CAS 496015-51-1) and 2,6-dimethylpiperidine analog do not appear in this specific GPR151 screening dataset [1]. The proprietary screening data, if obtainable from the assay provider, may provide a quantitative differentiation point unavailable for procurement from alternative analogs.

Orphan GPCR GPR151 Habenula High-Throughput Screening Neuropsychiatric

Physicochemical Property Differentiation: XLogP3, TPSA, and Hydrogen Bonding Capacity

The target compound has a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 55 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. These values place it within favorable oral drug-like chemical space per Lipinski and Veber guidelines, but with moderate lipophilicity that differs materially from substituted analogs. The 2-ethylpiperidine analog (CAS 496015-51-1, MW 311.4) carries a higher molecular weight and additional lipophilic bulk, while the N-benzylpiperazine analog carries a higher TPSA due to the additional nitrogen atom . The target compound's unsubstituted piperidine ring provides a relatively compact, conformationally flexible basic amine motif with a single protonatable nitrogen (pKa ~10-11 for piperidine), in contrast to the piperazine analog, which presents two ionizable centers with distinct pKa values [1]. These differences in ionization state, hydrogen bonding capacity, and lipophilicity predict distinct permeability, solubility, and off-target binding profiles relative to substituted analogs [1].

Lipophilicity Permeability Drug-likeness Physicochemical Profiling

Screening History Across Multiple Orthogonal Assay Formats

Beyond GPR151, the target compound has been tested in at least two additional PubChem-registered biochemical assays: an AlphaScreen-based high-throughput primary assay to identify activators of FBW7 (AID 1259310) and an AlphaScreen-based assay to identify inhibitors of MITF (AID 1259374), both conducted at The Scripps Research Institute Molecular Screening Center . This multi-assay screening footprint suggests that the compound was part of a broader probe-discovery panel. The 2-ethyl analog (CAS 496015-51-1) and 4-methylpiperidine analog do not appear across these same Scripps assay records, indicating that the unsubstituted piperidine variant has a distinct and broader screening provenance [1]. However, quantitative results (percent activation/inhibition, IC₅₀, or EC₅₀) for these additional assays are not publicly accessible, and therefore this evidence is supportive rather than definitive .

High-Throughput Screening Assay Redundancy FBW7 MITF AlphaScreen

Recommended Research Application Scenarios for 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine (CAS 457961-73-8) Based on Evidence


Orphan GPCR Probe Discovery Targeting GPR151-Mediated Habenular Signaling

The documented inclusion of the target compound in the GPR151 activator primary screen (AID 1508602) makes it a rational choice for laboratories investigating habenula-associated neuropsychiatric pathways . Since GPR151 is selectively enriched in the habenula and implicated in schizophrenia, depression, and addiction, this compound represents a scaffold with existing screening provenance rather than an untested analog . Investigators should request the primary screening result from the Scripps assay provider to establish baseline activity before initiating medicinal chemistry optimization. The compound's moderate lipophilicity (XLogP3 2.6) and zero H-bond donors are favorable for CNS penetration, though experimental confirmation (e.g., PAMPA-BBB or MDCK-MDR1 assay) is recommended [1].

SLC12 Transporter Family Selectivity Profiling: Piperidine vs. Piperazine Core Comparison

The unambiguous divergence in SLC12A5 binding between the piperidine (target compound, no reported affinity) and piperazine (EC₅₀ 33.3 µM) analogs provides a clean comparative tool for pharmacophore deconvolution of the SLC12 transporter family . Researchers interested in establishing whether the sulfonylpiperidine or sulfonylpiperazine core is the privileged scaffold for SLC12 family members can procure both compounds and run parallel concentration-response experiments under identical assay conditions. This head-to-head experiment would generate a quantitative selectivity fingerprint (e.g., fold-selectivity = EC₅₀(piperazine)/EC₅₀(piperidine)) for SLC12A5 and related family members (SLC12A1-4) .

Physicochemical Benchmarking for CNS Drug-Like Chemical Space Optimization

With an XLogP3 of 2.6, TPSA of 55 Ų, and molecular weight of 283.39 g/mol, the target compound sits within the CNS MPO (Multi-Parameter Optimization) desirable range and is distinguishable from bulkier analogs like the 2-ethylpiperidine derivative (MW 311.4) [1]. This makes it a suitable reference compound for medicinal chemistry campaigns that require a balance of passive permeability and aqueous solubility. Procurement should be accompanied by experimental logD₇.₄ determination (shake-flask or chromatographic method) and kinetic solubility measurement to validate the computed parameters before committing to large-scale analog synthesis .

Multi-Assay Artifact and PAINS Liability Assessment

The compound's presence in three distinct assay formats—cell-based luminescence (GPR151), AlphaScreen (FBW7 activator), and AlphaScreen (MITF inhibitor)—provides a built-in dataset for evaluating technology-dependent assay interference . AlphaScreen assays are susceptible to singlet oxygen quenching by certain chemotypes, and cell-based assays may confound through cytotoxicity. By procuring the identical batch of the target compound and testing across these three orthogonal formats, researchers can directly assess whether observed activities are target-specific or arise from pan-assay interference (PAINS). This multi-assay provenance is not available for the 2-ethyl or 4-methylpiperidine analogs, limiting their utility as controls in such artifact-validation studies [1].

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